Homophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

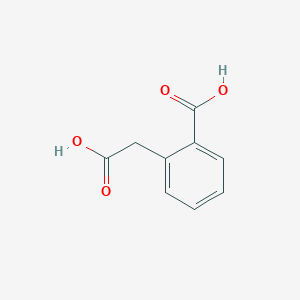

IUPAC Name |

2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058990 | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-51-0 | |

| Record name | Homophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-carboxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Homophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GE2MUV5GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homophthalic Acid: A Core Component in Drug Discovery and Development

CAS Number: 89-51-0

This technical guide provides an in-depth overview of Homophthalic acid, a key building block in synthetic and medicinal chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the generation of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄.[1][2] It typically appears as an off-white to light yellow or pale green solid.[1] A comprehensive summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 89-51-0 | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [3] |

| Molecular Formula | C₉H₈O₄ | [2] |

| Melting Point | 178-182 °C (literature) | [3] |

| Assay Purity | ≥98% | [3] |

| InChI | 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | [3] |

| InChI Key | ZHQLTKAVLJKSKR-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)Cc1ccccc1C(O)=O | [3] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common approach involves the Willgerodt reaction using 2-acetylbenzoic acid as a starting material.[1]

Synthesis of Tetrahydroisoquinolone Derivatives via the Castagnoli-Cushman Reaction

A prominent application of this compound in drug discovery is its use as a precursor for the synthesis of tetrahydroisoquinolones (THIQs), a scaffold found in numerous biologically active molecules.[4][5][6] This is typically achieved through the Castagnoli-Cushman reaction, where homophthalic anhydride (B1165640) (derived from this compound) reacts with an imine.

A General Procedure for the Three-Component Reaction to Synthesize 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acids: [4]

-

A mixture of homophthalic anhydride (1.0 mmol), a corresponding aldehyde or ketone (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (2.0 mmol) in acetonitrile (B52724) (5 mL) is heated at 80 °C in a sealed vial for 16 hours.

-

The solvent is then removed under reduced pressure.

-

The residue is partitioned between chloroform (B151607) (5 mL) and a saturated sodium bicarbonate solution (5 mL). The mixture is shaken until gas evolution ceases.

-

The aqueous layer is separated, and the organic layer is further extracted with a saturated sodium bicarbonate solution (3 x 5 mL).

-

The combined aqueous extracts are acidified to a pH of 2-3 with concentrated HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the tetrahydroisoquinolonic acid derivative.

Applications in Drug Development

This compound derivatives are pivotal in the synthesis of various therapeutic agents. The tetrahydroisoquinoline (THIQ) core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Derivatives of THIQ have been investigated for their potential as:

-

Anticancer agents: Some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer development and progression.[7]

-

P-glycoprotein (P-gp) inhibitors: P-gp is a transporter protein that contributes to multidrug resistance in cancer. Certain THIQ derivatives can inhibit P-gp, potentially restoring the efficacy of chemotherapeutic drugs.[1]

-

Dopamine (B1211576) receptor ligands: The THIQ scaffold is present in molecules that interact with dopamine receptors, suggesting their potential in treating neurological and psychiatric disorders.[3][8][9][10]

-

Anti-tubercular agents: Some substituted tetrahydroisoquinolines have demonstrated inhibitory effects against Mycobacterium tuberculosis.

Notably, this compound is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]

Visualizing Key Processes and Concepts

Experimental Workflow: Synthesis of Tetrahydroisoquinolone Derivatives

The following diagram illustrates the general workflow for the synthesis and purification of tetrahydroisoquinolone derivatives from homophthalic anhydride.

Signaling Pathway: Dopamine D2 Receptor Antagonism by a Tetrahydroisoquinoline Derivative

The diagram below depicts a simplified signaling pathway of the dopamine D2 receptor and illustrates the antagonistic action of a representative tetrahydroisoquinoline derivative.

Logical Relationship: Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline Derivatives

This diagram illustrates the general principles of structure-activity relationships for tetrahydroisoquinoline derivatives based on available literature.

References

- 1. Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Carboxyphenyl)acetic Acid (Homophthalic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carboxyphenyl)acetic acid, more commonly known as homophthalic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It serves as a versatile building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry.[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development.

Structure and Identification

The structure of 2-(Carboxyphenyl)acetic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions (ortho-substitution). Its IUPAC name is 2-(carboxymethyl)benzoic acid.

dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=bold];

} caption: "Chemical structure of 2-(Carboxyphenyl)acetic acid."

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Carboxymethyl)benzoic acid |

| Common Name | This compound |

| CAS Number | 89-51-0 |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| InChI | InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |

| InChIKey | ZHQLTKAVLJKSKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C(=O)O |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 178-182 °C | [2][4] |

| Boiling Point (Predicted) | 389.5 ± 17.0 °C | [2][4] |

| Water Solubility | 12 g/L (at 20 °C) | [2][4] |

| pKa (Predicted) | 3.72 ± 0.36 | [2][4] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [2][4] |

| Appearance | Off-white to light yellow or pale green powder | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of a substituted this compound derivative, 2-[carboxy(phenyl)methyl]benzoic acid, shows characteristic signals. For the parent this compound, one would expect signals for the aromatic protons, the methylene (B1212753) protons, and the acidic protons of the two carboxyl groups. For a similar derivative, the following peaks were observed: δ 12.81 (s, 2H, COOH), 7.95–7.82 (m, 1H, Ar-H), 7.53–7.44 (m, 1H, Ar-H), 7.41–7.32 (m, 3H, Ar-H), 7.32–7.22 (m, 3H, Ar-H), 7.13–7.04 (m, 1H, Ar-H), 5.97 (s, 1H, CH).[5]

-

¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR of a substituted derivative, 2-[carboxy(phenyl)methyl]benzoic acid, provides insight into the carbon framework. For a similar derivative, the following peaks were observed: δ 173.9, 169.1, 140.6, 139.5, 132.1, 131.1, 130.7, 130.3, 129.5, 129.0, 127.4, 127.3, 53.6.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key bands are observed around 3000 cm⁻¹ (O-H stretch of the carboxylic acid), 1697 and 1676 cm⁻¹ (C=O stretch of the carboxylic acid groups), and various bands in the fingerprint region corresponding to the aromatic ring and C-O stretching.[6]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.

Oxidation of Indene (B144670)

This method involves the oxidation of indene using potassium dichromate and sulfuric acid.

Experimental Protocol:

-

Preparation of the Oxidizing Solution: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 L of water and 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.

-

Oxidation Reaction: Warm the mixture to 65°C. Add 72 g (72 mL, 0.56 mole) of 90% technical grade indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary during the addition.

-

Work-up: After the addition is complete, continue stirring for a period, then cool the reaction mixture. The precipitated this compound is collected by filtration.

-

Purification: The crude product is washed with ice-cold 1% sulfuric acid and then with ice water. The precipitate is then dissolved in 10% sodium hydroxide (B78521) solution and extracted with benzene to remove impurities. The aqueous solution is then acidified with 33% sulfuric acid with vigorous stirring and cooling to precipitate the purified this compound.

-

Final Product: The purified this compound is collected by filtration, washed with ice water, and dried. The yield is typically in the range of 66-77%.[7]

Hydrolysis of 2a-Thiohomophthalimide

This method provides an alternative route to this compound via the hydrolysis of a thiohomophthalimide derivative.

Experimental Protocol:

-

Reaction Setup: In a 300-mL round-bottomed flask, combine 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water.

-

Hydrolysis: Reflux the mixture for 48 hours.

-

Isolation: After reflux, filter the mixture and acidify the filtrate with 12N hydrochloric acid.

-

Recrystallization: Collect the solid that forms upon cooling by filtration. Recrystallize the crude product from a mixture of water and acetic acid, with the addition of activated carbon, to yield pure this compound. The yield is typically between 60-73%.[8]

Chemical Reactions and Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, some of which have demonstrated biological activity.

Synthesis of Homophthalic Anhydride (B1165640)

This compound can be readily converted to its anhydride, a key intermediate in many synthetic transformations.

dot graph Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} caption: "Synthesis of Homophthalic Anhydride from this compound."

Experimental Protocol for Anhydride Synthesis:

-

A mixture of 60 g (0.33 mole) of dry this compound and 33.7 g (31 mL, 0.33 mole) of acetic anhydride is placed in a 200-mL round-bottomed flask fitted with a reflux condenser.

-

The mixture is refluxed for 2 hours.

-

Upon cooling to approximately 10°C, the solid homophthalic anhydride crystallizes.

-

The product is collected by filtration and washed with glacial acetic acid.[7]

Role in the Synthesis of Bioactive Molecules

This compound and its anhydride are utilized in the synthesis of isocoumarins and tetrahydroisoquinolones, which are scaffolds found in various biologically active compounds.

-

Isocoumarins: Homophthalic anhydrides can be converted to isocoumarins, which are valuable in the fields of angiogenesis inhibition, immuno-regulation, and cancer therapy.[9]

-

Tetrahydroisoquinolones: The Castagnoli–Cushman reaction, a multicomponent reaction involving homophthalic anhydride and imines, provides access to novel tetrahydroisoquinolone carboxylic acids. This scaffold is of medicinal interest.[10]

-

NSAID Synthesis: this compound is used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

2-(Carboxyphenyl)acetic acid is a fundamentally important dicarboxylic acid with a well-established role in organic synthesis. Its readily available nature and versatile reactivity make it a valuable starting material for the synthesis of complex molecules, including those with potential therapeutic applications. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 89-51-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 10. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Homophthalic Acid from o-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of homophthalic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available o-acetylbenzoic acid. The core of this transformation lies in the Willgerodt-Kindler reaction, a powerful method for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acids and their derivatives. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents the relevant quantitative data in a clear, tabular format.

Reaction Overview: The Willgerodt-Kindler Reaction

The synthesis of this compound from o-acetylbenzoic acid is a two-step process initiated by the Willgerodt-Kindler reaction. In the first step, o-acetylbenzoic acid is heated with elemental sulfur and a secondary amine, typically morpholine (B109124), to form an intermediate thiomorpholide, specifically o-carboxyphenyl-acetothiomorpholide. The subsequent step involves the hydrolysis of this intermediate under acidic or basic conditions to yield the final product, this compound.

The general mechanism of the Willgerodt-Kindler reaction involves the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. Through a series of complex rearrangements and oxidations, the carbonyl group effectively migrates to the terminal carbon of the alkyl chain, which is then converted into a thioamide functionality.

Experimental Protocol

The following protocol is a detailed method for the laboratory-scale synthesis of this compound from o-acetylbenzoic acid.

Step 1: Synthesis of o-Carboxyphenyl-acetothiomorpholide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-acetylbenzoic acid, morpholine, and powdered sulfur.

-

Heating: Heat the reaction mixture to reflux. The temperature should be carefully monitored and maintained. The reaction is typically refluxed for several hours.

-

Work-up: After the reaction is complete (monitored by thin-layer chromatography), the excess morpholine is removed under reduced pressure. The crude product, o-carboxyphenyl-acetothiomorpholide, is then isolated.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The crude o-carboxyphenyl-acetothiomorpholide is subjected to hydrolysis without further purification. This is typically achieved by refluxing with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide.

-

Isolation: After hydrolysis, the reaction mixture is cooled, and the crude this compound is precipitated by adjusting the pH.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as a mixture of acetic acid and water, to yield pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction. Please note that specific yields can vary based on reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Reactants | ||

| o-Acetylbenzoic Acid | 1.0 equivalent | [2] |

| Morpholine | Excess | [3][4] |

| Sulfur | Excess | [3][4] |

| Reaction Conditions (Step 1) | ||

| Temperature | Reflux | [3] |

| Reaction Time | Several hours | [3] |

| Reaction Conditions (Step 2) | ||

| Hydrolysis Agent | Aqueous H₂SO₄ or NaOH | [1][3] |

| Temperature | Reflux | [1] |

| Product Information | ||

| Product | This compound | [2] |

| Melting Point | 181 °C | [2] |

| Yield | Moderate to good | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from o-acetylbenzoic acid.

Safety Considerations

-

The Willgerodt-Kindler reaction should be performed in a well-ventilated fume hood due to the potential release of hydrogen sulfide, which is a toxic and flammable gas.

-

Morpholine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sulfur is a flammable solid. Avoid creating dust clouds.

-

Strong acids and bases used in the hydrolysis step are corrosive and should be handled with extreme care.

This technical guide provides a foundational understanding and a practical framework for the synthesis of this compound from o-acetylbenzoic acid. For further details and specific reaction parameters, consulting the primary literature, such as the work of Schwenk and Papa, is recommended.

References

An In-depth Technical Guide to the Willgerodt Reaction for the Synthesis of Homophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the synthesis of homophthalic acid via the Willgerodt reaction, with a specific focus on the Willgerodt-Kindler modification.

Core Concepts: The Willgerodt and Willgerodt-Kindler Reactions

The Willgerodt reaction is a powerful tool in organic synthesis for converting aryl alkyl ketones into the corresponding amides with the same number of carbon atoms.[1][2] A key characteristic of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain, followed by oxidation to an amide.[1] The classic reaction conditions involve heating the ketone with aqueous ammonium (B1175870) polysulfide under pressure.

A significant advancement, known as the Willgerodt-Kindler modification, utilizes elemental sulfur and a secondary amine, typically morpholine (B109124), as the reagents.[1][3] This modification often proceeds under milder conditions and produces a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[1][3][4] For the synthesis of this compound, the Willgerodt-Kindler reaction of o-acetylbenzoic acid is a documented and effective method.[5]

The Mechanism of this compound Synthesis

The synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction proceeds in two main stages:

-

Formation of the Thioamide Intermediate: o-Acetylbenzoic acid reacts with morpholine and sulfur to form o-(2-morpholino-2-thioxoethyl)benzoic acid.

-

Hydrolysis: The thioamide intermediate is then hydrolyzed to yield this compound.

Mechanism of the Willgerodt-Kindler Reaction of o-Acetylbenzoic Acid

The precise, universally agreed-upon mechanism for the Willgerodt-Kindler reaction can be complex and may vary with the substrate.[6] However, a widely accepted pathway involves the following key steps, adapted here for the specific case of o-acetylbenzoic acid:

Step 1: Enamine Formation The reaction is initiated by the formation of an enamine from the reaction of o-acetylbenzoic acid with morpholine. The presence of the ortho-carboxyl group may influence the reactivity of the ketone, but the fundamental step of enamine formation is analogous to that of other acetophenones.

Step 2: Sulfuration of the Enamine The enamine then acts as a nucleophile and attacks elemental sulfur (S₈). This leads to the formation of a sulfurated intermediate.

Step 3: Rearrangement A series of rearrangements, likely involving transient aziridine (B145994) intermediates, results in the migration of the thioamide group to the terminal carbon of the original acetyl group.[1]

Step 4: Oxidation The terminal methyl group is oxidized to the thioamide.

Step 5: Thioamide Formation The final product of the first stage is the thiomorpholide, o-(2-morpholino-2-thioxoethyl)benzoic acid.

Mechanism of Hydrolysis

The hydrolysis of the thiomorpholide intermediate to this compound is typically carried out under basic conditions, followed by acidification.

Step 1: Nucleophilic Attack by Hydroxide (B78521) A hydroxide ion attacks the electrophilic carbon of the thioamide group.

Step 2: Formation of a Tetrahedral Intermediate This results in the formation of a tetrahedral intermediate.

Step 3: Elimination of Morpholine The tetrahedral intermediate collapses, leading to the elimination of morpholine and the formation of a thio-carboxylate.

Step 4: Hydrolysis of the Thio-carboxylate The thio-carboxylate is then hydrolyzed to the carboxylate.

Step 5: Protonation Finally, acidification of the reaction mixture protonates the carboxylate to yield this compound.

Quantitative Data

| Parameter | Value/Range | Notes |

| Willgerodt-Kindler Reaction | ||

| Molar Ratio (o-acetylbenzoic acid:morpholine:sulfur) | 1 : 2-4 : 2-4 | An excess of morpholine and sulfur is generally employed. |

| Temperature | 120-160 °C | The reaction is typically performed at elevated temperatures. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or other analytical methods. |

| Yield of Thioamide | Moderate to Good | Yields can vary depending on the specific conditions and scale. |

| Hydrolysis | ||

| Hydrolyzing Agent | Aqueous NaOH or KOH | A strong base is required for efficient hydrolysis. |

| Temperature | Reflux | Heating is necessary to drive the hydrolysis to completion. |

| Reaction Time | 12-48 hours | Prolonged heating is often required for complete conversion.[8] |

| Yield of this compound | 60-73% (from a similar thioimide) | Yields are generally good for the hydrolysis step.[8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from o-acetylbenzoic acid via the Willgerodt-Kindler reaction.

Key Experiment 1: Synthesis of o-(2-morpholino-2-thioxoethyl)benzoic acid

Materials:

-

o-Acetylbenzoic acid

-

Morpholine

-

Elemental sulfur

-

High-boiling point solvent (e.g., pyridine, DMF, or neat)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-acetylbenzoic acid (1.0 eq), morpholine (3.0 eq), and elemental sulfur (3.0 eq).

-

If a solvent is used, add it to the flask.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Maintain the temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was run neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with dilute hydrochloric acid to remove excess morpholine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Key Experiment 2: Hydrolysis of o-(2-morpholino-2-thioxoethyl)benzoic acid to this compound

This protocol is adapted from a similar procedure for the hydrolysis of 2a-thiohomophthalimide.[8]

Materials:

-

o-(2-morpholino-2-thioxoethyl)benzoic acid

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve o-(2-morpholino-2-thioxoethyl)benzoic acid in a 10-20% aqueous solution of KOH or NaOH.

-

Heat the mixture to reflux and maintain reflux for 24-48 hours.[8] The progress of the hydrolysis can be monitored by TLC.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated HCl until the pH is approximately 1-2. This should be done in an ice bath as the neutralization is exothermic.

-

A precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid this compound by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from water or a mixed solvent system (e.g., water/acetic acid).[8]

Conclusion

The Willgerodt-Kindler reaction provides a viable pathway for the synthesis of this compound from readily available o-acetylbenzoic acid. The reaction proceeds through a thioamide intermediate which is subsequently hydrolyzed to the final product. While the reaction conditions, particularly for the initial Willgerodt-Kindler step, may require optimization to achieve high yields, the overall transformation is a valuable method for accessing this important dicarboxylic acid. This guide provides the fundamental mechanistic understanding and practical experimental protocols for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. synarchive.com [synarchive.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Homophthalic Acid

Introduction

This compound, with the IUPAC name 2-(carboxymethyl)benzoic acid, is an aromatic dicarboxylic acid.[1][2] Its chemical formula is C₉H₈O₄ and it has a molecular weight of approximately 180.16 g/mol .[1][3][4][5][6] This compound presents as a white to off-white or slightly yellow crystalline powder.[1][3][4] this compound serves as a versatile building block in organic synthesis, finding applications in the production of dyes, pigments, polymers, and pharmaceuticals.[3][5] For instance, it is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| IUPAC Name | 2-(Carboxymethyl)benzoic acid | [1][2] |

| Synonyms | α-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid | [1][3][7] |

| CAS Number | 89-51-0 | [1][3][4][8] |

| Molecular Formula | C₉H₈O₄ | [1][3][4][5][6] |

| Molecular Weight | 180.16 g/mol | [3][4][5][6] |

| Appearance | Off-white to light yellow or pale green powder/solid | [1][3][4] |

| Melting Point | 178-182 °C (lit.) | [4][6][7][9] |

| Boiling Point | 389.5 ± 17.0 °C (Predicted) | [4] |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Acidity

| Property | Value | References |

| Water Solubility | 12 g/L (at 20 °C) | [3][4][9] |

| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) | [4][9] |

| pKa | 3.72 ± 0.36 (Predicted) | [3][4][9] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | References |

| Infrared (IR) Spectroscopy | Bands at approximately 3000, 1697, 1676, 1577, 1409, 1299, 1272, 1238, 1190, 923, and 613 cm⁻¹ | [10] |

| ¹H NMR Spectroscopy | Spectra available in various databases | [3][11] |

| ¹³C NMR Spectroscopy | Spectra available in various databases | [2] |

| Mass Spectrometry | Top m/z peaks at 118, 90, and 134 | [2] |

Table 4: Crystallographic Data

| Property | Value | References |

| Crystal System | Monoclinic (for a co-crystal with 4,4-bipyridine) | |

| Space Group | P2₁ (for a co-crystal with 4,4-bipyridine) |

Experimental Protocols

Detailed methodologies for key experiments related to the physicochemical properties of this compound are provided below.

Synthesis of this compound via Oxidation of Indene (B144670)

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

-

Technical grade indene (90%)

-

Potassium dichromate (technical grade)

-

Concentrated sulfuric acid

-

10% Sodium hydroxide (B78521) solution

-

33% Sulfuric acid solution

-

Ice

Procedure:

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 liters of water and 1330 g (725 ml, 13 moles) of concentrated sulfuric acid.

-

Warm the mixture to 65°C.

-

Add 72 g (72 ml, 0.56 mole) of 90% indene dropwise from the dropping funnel. Maintain the temperature at 65°C during the addition.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

Cool the reaction mixture and collect the precipitated this compound by suction filtration using a Büchner funnel.

-

Wash the crude product with two 75-ml portions of ice-cold 1% sulfuric acid and then with 75 ml of ice water.[8]

-

Dissolve the precipitate in 215 ml of 10% sodium hydroxide solution.

-

Extract the resulting solution with two 50-ml portions of benzene to remove any oily, alkali-insoluble products.[8]

-

With vigorous stirring, add the aqueous solution to 160 ml of 33% sulfuric acid.

-

Chill the mixture in an ice-salt bath for 2–3 hours to precipitate the purified this compound.[8]

-

Collect the purified acid by suction filtration, wash with three 25-ml portions of ice water, and press as dry as possible.[8]

-

For drying, transfer the acid to a 500-ml distilling flask, add 300 ml of benzene, and distill until about 250 ml of the benzene-water azeotrope has been collected. This is a rapid method for drying the product.[8]

-

Filter the slurry and allow the remaining benzene to evaporate from the crystalline product. The expected yield is 67–77 g of white crystalline this compound.[8]

Purification by Recrystallization

This is a standard method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Deionized water or aqueous acetic acid

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of boiling water (approximately 25 mL/g) or aqueous acetic acid to dissolve the solid completely.[3][9]

-

If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes.

-

Hot-filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals, for instance, in an oven at 100°C or in a vacuum desiccator.[3][8][9]

Melting Point Determination

The melting point is a crucial indicator of purity.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

-

Thermometer

Procedure:

-

Finely powder a small amount of the dry, purified this compound.[12]

-

Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface.[13]

-

Place the capillary tube in the heating block of the melting point apparatus.[13]

-

Heat the sample. For a more accurate measurement, a rapid initial determination can be performed to find the approximate melting point, followed by a slower, more careful determination (heating rate of about 2°C/minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt (t₁) and the temperature at which it has completely melted (t₂).[13][14]

-

The melting point is reported as the range from t₁ to t₂. For pure this compound, this range should be narrow. It is noted that the observed melting point can depend on the rate of heating.[8][15]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ホモフタル酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 邻羧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 89-51-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(89-51-0) 1H NMR spectrum [chemicalbook.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. pennwest.edu [pennwest.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of Homophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of homophthalic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, drug development, and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄. It presents as a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid and a phenylacetic acid moiety, governs its solubility in different media. The presence of two carboxylic acid groups allows for strong hydrogen bonding, influencing its interaction with various solvents.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water is reported to be approximately 12 g/L at 20 °C.[1][2] It is also described as being soluble in dimethylformamide (DMF).[2]

Due to the structural similarity between this compound and phthalic acid (benzene-1,2-dicarboxylic acid), the solubility data for phthalic acid can serve as a valuable proxy for estimating the solubility behavior of this compound. Both are aromatic dicarboxylic acids, and their interactions with polar and non-polar solvents are expected to be comparable. The primary difference is the methylene (B1212753) spacer between the carboxyl group and the benzene (B151609) ring in one of the side chains of this compound, which may slightly increase its flexibility and interaction with certain solvents.

Quantitative Solubility Data of Phthalic Acid (as a Proxy for this compound)

The following table summarizes the mole fraction solubility (x) of phthalic acid in various organic solvents at different temperatures. This data was determined using the laser dynamic method and provides a strong indication of the expected solubility trends for this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Alcohols | ||

| Methanol | 293.15 | 0.0883 |

| 303.15 | 0.1165 | |

| 313.15 | 0.1512 | |

| 323.15 | 0.1943 | |

| 333.15 | 0.2483 | |

| Ethanol | 293.15 | 0.0768 |

| 303.15 | 0.1005 | |

| 313.15 | 0.1301 | |

| 323.15 | 0.1668 | |

| 333.15 | 0.2123 | |

| n-Propanol | 293.15 | 0.0654 |

| 303.15 | 0.0851 | |

| 313.15 | 0.1098 | |

| 323.15 | 0.1404 | |

| 333.15 | 0.1782 | |

| iso-Propanol | 293.15 | 0.0598 |

| 303.15 | 0.0778 | |

| 313.15 | 0.1002 | |

| 323.15 | 0.1283 | |

| 333.15 | 0.1631 | |

| n-Butanol | 293.15 | 0.0589 |

| 303.15 | 0.0761 | |

| 313.15 | 0.0976 | |

| 323.15 | 0.1245 | |

| 333.15 | 0.1579 | |

| iso-Butanol | 293.15 | 0.0532 |

| 303.15 | 0.0685 | |

| 313.15 | 0.0874 | |

| 323.15 | 0.1109 | |

| 333.15 | 0.1401 | |

| sec-Butanol | 293.15 | 0.0611 |

| 303.15 | 0.0792 | |

| 313.15 | 0.1018 | |

| 323.15 | 0.1299 | |

| 333.15 | 0.1648 | |

| tert-Butanol | 293.15 | 0.0645 |

| 303.15 | 0.0841 | |

| 313.15 | 0.1086 | |

| 323.15 | 0.1392 | |

| 333.15 | 0.1775 | |

| Amides & Other Solvents | ||

| N,N-Dimethylformamide (DMF) | 288.15 | 0.1891 |

| 298.15 | 0.2312 | |

| 308.15 | 0.2798 | |

| 318.15 | 0.3359 | |

| 328.15 | 0.4005 | |

| N,N-Dimethylacetamide (DMAC) | 288.15 | 0.2011 |

| 298.15 | 0.2455 | |

| 308.15 | 0.2968 | |

| 318.15 | 0.3561 | |

| 328.15 | 0.4243 | |

| Dimethyl Sulfoxide (DMSO) | 288.15 | 0.2134 |

| 298.15 | 0.2598 | |

| 308.15 | 0.3134 | |

| 318.15 | 0.3751 | |

| 328.15 | 0.4458 | |

| N-Methyl-2-pyrrolidone (NMP) | 288.15 | 0.2215 |

| 298.15 | 0.2691 | |

| 308.15 | 0.3241 | |

| 318.15 | 0.3875 | |

| 328.15 | 0.4602 |

Data for phthalic acid is presented as a reasonable estimate for the solubility behavior of this compound. Source: Journal of Chemical & Engineering Data, 2021, 66, 11, 4283–4292 and Journal of Chemical & Engineering Data, 2023, 68, 5, 1231–1242.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of a solid in a liquid. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment. The most common methods are the isothermal saturation method (often coupled with gravimetric analysis) and the dynamic (polythermal) method.

Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis

This is a classical and widely used method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known amount of the clear supernatant is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of the Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

The container is placed in a constant temperature bath or shaker, agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

-

Phase Separation:

-

After the equilibration period, the agitation is stopped, and the suspension is allowed to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration using a filter compatible with the solvent and maintained at the experimental temperature.

-

-

Sample Analysis (Gravimetric):

-

A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe or pipette to avoid precipitation due to temperature changes.

-

The withdrawn sample is transferred to a pre-weighed container (e.g., a beaker or evaporating dish).

-

The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute is weighed again. The difference in mass gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units such as grams per 100 mL of solvent, molality (mol/kg of solvent), or mole fraction.

-

Dynamic (Polythermal) Method using Laser Monitoring

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is the saturation temperature for that specific composition.

Detailed Methodology:

-

Sample Preparation:

-

A precise amount of this compound and the organic solvent are weighed and placed in a sealed sample vessel equipped with a magnetic stirrer and a temperature sensor.

-

-

Measurement:

-

The sample is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.

-

A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

As the solid dissolves, the solution becomes clearer, and the light transmission increases. The temperature at which the light transmission reaches a plateau (indicating complete dissolution) is recorded as the saturation temperature.

-

-

Data Analysis:

-

The experiment is repeated for several different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Isothermal Saturation Method.

Caption: Workflow for Dynamic (Polythermal) Method.

References

A Technical Guide to the Spectroscopic Data of Homophthalic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for homophthalic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines key spectral features, presents data in a structured format, and includes generalized experimental protocols.

Introduction to this compound

This compound, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula C₉H₈O₄. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a carboxymethyl group at adjacent positions. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable information about its molecular framework.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the methylene (B1212753) protons, and the acidic protons of the two carboxylic acid groups. A typical spectrum is recorded at 400 MHz in a deuterated solvent such as DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |

| ~7.2 - 8.0 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

| ~3.6 | Singlet | 2H | Methylene Protons (-CH₂-) |

Note: The chemical shift of the carboxylic acid protons can be broad and its position is dependent on the solvent and concentration.[2][3]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acids are typically observed in the downfield region of the spectrum.[2][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 185 | Carbonyl Carbons (-C=O) |

| ~125 - 140 | Aromatic Carbons (C₆H₄) |

| ~40 | Methylene Carbon (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and carbonyl groups of the carboxylic acids, as well as C-H and C=C bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H Stretch (Carboxylic Acid)[5] |

| 1697 | Strong | C=O Stretch (Carboxylic Acid)[5] |

| 1676 | Strong | C=O Stretch (Carboxylic Acid)[5] |

| 1577 | Medium | C=C Stretch (Aromatic Ring)[5] |

| 1409 | Medium | C-O-H Bend[5] |

| 1299, 1272, 1238, 1190 | Medium | C-O Stretch[5] |

| 923 | Medium | O-H Bend (Out-of-plane)[5] |

| 613 | Weak | C-H Bend (Aromatic)[5] |

The broadness of the O-H stretching band is a characteristic feature of carboxylic acids, arising from strong intermolecular hydrogen bonding.[2][3][6]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: The spectra are typically recorded on a 400 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using standard parameters with proton decoupling. The chemical shifts are referenced to the solvent peak.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

4.2. IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.

Caption: Correlation of this compound structure with its key NMR and IR signals.

References

- 1. Page loading... [guidechem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound | C9H8O4 | CID 66643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Homophthalic Acid: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, and Synthetic Methodologies of 2-(Carboxymethyl)benzoic Acid

Abstract

Homophthalic acid, systematically named 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid that has been a subject of chemical synthesis for over a century. Its utility as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes, underscores the importance of understanding its properties and preparation. This technical guide provides a detailed overview of the discovery and history of this compound, its physicochemical properties, and key synthetic methodologies. Experimental protocols for significant preparations are detailed, and synthetic pathways are visually represented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₉H₈O₄) is a colorless, crystalline solid that is structurally related to phthalic acid, featuring an additional methylene (B1212753) group between one of the carboxyl groups and the benzene (B151609) ring. This structural nuance imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis. This guide aims to consolidate the scientific knowledge on this compound, presenting it in a structured and accessible format for a technical audience.

History and Discovery

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in synthesis and drug development. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | |

| Molar Mass | 180.16 g/mol | [1] |

| Melting Point | 180–182 °C | [2] |

| Water Solubility | 12 g/L (at 20 °C) | [1] |

| Predicted pKa | 3.72 ± 0.36 | [1] |

| Appearance | Off-white to light yellow or pale green powder | [1] |

Solubility Profile: this compound is soluble in dimethylformamide.[1] While specific quantitative data for its solubility in other common organic solvents like ethanol, methanol, and acetone (B3395972) are not readily available, its dicarboxylic acid nature suggests moderate solubility in polar protic and aprotic solvents. The solubility of the isomeric isophthalic acid has been studied in acetone and ethanol, which can serve as a qualitative indicator.[3]

Spectroscopic Data:

-

¹H NMR: Spectral data for this compound is available, which is crucial for its identification and characterization.[4]

-

¹³C NMR: Carbon NMR data is also available and provides detailed information about the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid functional groups. Key bands are observed around 3000 cm⁻¹ (O-H stretch), 1697 cm⁻¹, and 1676 cm⁻¹ (C=O stretch).[5]

-

Mass Spectrometry: Mass spectral data is available, aiding in the determination of its molecular weight and fragmentation pattern.[6]

Synthetic Methodologies

Several synthetic routes to this compound have been established. The most prominent and historically significant methods are detailed below.

Oxidation of Indene (B144670)

A widely cited and reliable method for the preparation of this compound is the oxidation of indene.[2] This method, detailed in Organic Syntheses, provides a good yield of the pure product.

Experimental Protocol: Oxidation of Indene with Potassium Dichromate and Sulfuric Acid [2]

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution is prepared by dissolving 243 g (0.83 mole) of technical grade potassium dichromate in 3.6 L of water and adding 1330 g (725 mL, 13 moles) of concentrated sulfuric acid.

-

Initiation: The mixture is warmed to 65 °C.

-

Addition of Indene: 72 g (72 mL, 0.56 mole) of technical grade 90% indene is added dropwise from the dropping funnel, maintaining the temperature at 65 ± 2 °C. Cooling with a water bath is necessary during this exothermic addition.

-

Reaction: After the addition is complete, the mixture is stirred for 2 hours at 65 ± 2 °C.

-

Work-up:

-

The reaction mixture is cooled to 20–25 °C with stirring and then further cooled in an ice-salt bath to 0 °C for 5 hours.

-

The precipitated this compound is collected by suction filtration on a 10-cm Büchner funnel and washed with two 75-mL portions of ice-cold 1% sulfuric acid and then with 75 mL of ice water.

-

The crude product is dissolved in 215 mL of 10% sodium hydroxide (B78521) solution.

-

The alkaline solution is extracted with two 50-mL portions of benzene to remove any oily, alkali-insoluble products.

-

The aqueous solution is then added with vigorous stirring to 160 mL of 33% sulfuric acid.

-

The mixture is chilled in an ice-salt bath for 2–3 hours to precipitate the purified this compound.

-

-

Isolation and Drying:

-

The purified this compound is collected on a 10-cm Büchner funnel, washed with three 25-mL portions of ice water, and pressed as dry as possible.

-

For drying, the acid is transferred to a 500-mL distilling flask with 300 mL of benzene, and about 250 mL of the benzene-water azeotrope is distilled off from a steam bath.

-

The resulting slurry of acid and benzene is filtered, and the product is spread on a porous plate to allow the evaporation of residual benzene.

-

-

Yield: This procedure yields 67–77 g (66–77%) of white crystalline this compound with a melting point of 180–181 °C.[2]

Hydrolysis of 2a-Thiohomophthalimide

Another effective method for synthesizing this compound involves the hydrolysis of 2a-thiohomophthalimide.[7]

Experimental Protocol: Hydrolysis of 2a-Thiohomophthalimide [7]

-

Reaction Setup: A mixture of 10 g (0.056 mole) of 2a-thiohomophthalimide and a solution of 30 g of potassium hydroxide in 125 mL of water is placed in a 300-mL round-bottomed flask. A copper flask is recommended for routine operations to avoid silicate (B1173343) contamination from the basic solution attacking the glass.[7]

-

Reaction: The mixture is refluxed for 48 hours.

-

Work-up:

-

The reaction mixture is filtered.

-

The filtrate is acidified with 12N hydrochloric acid.

-

-

Purification:

-

The solid that precipitates upon cooling is collected by filtration.

-

The crude product is recrystallized from a mixture of 25 mL of water and approximately 7 mL of acetic acid, using activated carbon for decolorization.

-

-

Yield: This method yields 6.1–7.5 g (60–73%) of this compound with a melting point of 181 °C.[7][8]

Other Synthetic Routes

Several other methods for the preparation of this compound have been reported, including:

-

Hydrolysis of o-cyanobenzylcyanide.[2]

-

Oxidation of β-indanone with alkaline permanganate.[2]

-

The Willgerodt reaction of o-acetylbenzoic acid.[9]

-

Reduction of phthalonic acid.[7]

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.

Caption: Synthesis of this compound via Oxidation of Indene.

Caption: Synthesis of this compound via Hydrolysis.

Applications and Future Directions

This compound is a versatile intermediate in organic synthesis. It is notably used in the preparation of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[9] Its derivatives and the anhydride (B1165640) are employed in the synthesis of isocoumarins and other heterocyclic compounds of medicinal interest. The dicarboxylic acid functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Future research may focus on the development of more sustainable and efficient synthetic methods for this compound and its derivatives. Furthermore, its application in the synthesis of novel bioactive compounds and functional materials remains an active area of investigation for drug development professionals and materials scientists.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, history, physicochemical properties, and synthetic methodologies of this compound. By presenting detailed experimental protocols and summarizing key data in a structured format, this document serves as a valuable resource for scientists and researchers. The continued exploration of the chemistry of this compound is expected to lead to new discoveries and applications in various scientific fields.

References

- 1. This compound | 89-51-0 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(89-51-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(89-51-0) MS spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chemical Stability and Storage of Homophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical stability and recommended storage conditions for homophthalic acid (CAS 89-51-0). The information is intended to guide laboratory practices, ensure material integrity, and support its application in research and development, particularly in the fields of polymer chemistry and pharmaceuticals.[1]

Chemical and Physical Properties

This compound, also known as 2-carboxyphenylacetic acid, is an aromatic dicarboxylic acid.[2][3][4] Its physical and chemical properties are fundamental to understanding its stability and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1][2][5] |

| Molecular Weight | 180.16 g/mol | [1][2][6] |

| Appearance | Off-white to yellow or pale green powder/solid | [1][2][7][8] |

| Melting Point | 178 - 182 °C (may depend on heating rate) | [2][4][6][9] |

| Decomposition Temp. | > 190 °C | [2] |

| Autoignition Temp. | 505 °C / 941 °F | [2] |

| Water Solubility | 12 g/L (at 20 °C) | [2][4][8] |

| Synonyms | α-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid | [2][3][7] |

Chemical Stability Profile

This compound is generally considered a stable compound under standard laboratory and storage conditions.[2][8][10][11]

General Stability

Safety data sheets consistently report that this compound is stable under normal and recommended storage conditions.[2][8][11] Hazardous polymerization is not expected to occur.[2]

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

-

High Temperatures: The compound turns dark if dried at 110°C.[9] Thermal decomposition can lead to the release of irritating vapors and gases.[3][7]

-

Dust Formation: As with many powdered organic compounds, creating dust in the air should be avoided to minimize inhalation and potential dust explosion hazards.[3][11]

-

Incompatible Materials: Direct contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2][3][10]

Hazardous Decomposition

When exposed to high temperatures, such as in a fire, this compound will decompose. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂).[2][3]

Recommended Storage and Handling

Proper storage is critical for preserving the chemical purity and physical properties of this compound.

Storage Conditions

The consensus from supplier recommendations is to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][11] Specific temperature recommendations vary, with some sources suggesting ambient room temperature while others specify refrigeration at 0-8 °C for long-term storage.[1][4][8] For maximum shelf-life, particularly for analytical standards or use in sensitive applications, storage in a cool and dark place is advised.[10]

Handling Precautions

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][11]

-

Avoid breathing dust.[7]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, standard methodologies can be applied to assess its stability for drug development or other high-purity applications. The following are representative protocols.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound and quantify any degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. Degradation products would appear as new peaks in the chromatogram.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.

-

Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample aliquot before HPLC analysis.

-

Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize a sample aliquot before HPLC analysis.

-

Oxidative Degradation: Dissolve the sample (1 mg/mL) in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Analyze by HPLC.

-

Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a sample for HPLC analysis.

-

Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Prepare a sample for HPLC analysis.

-

Control Sample: A sample of this compound, stored at the recommended condition (e.g., 4°C, protected from light), is analyzed concurrently.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.fr [fishersci.fr]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. This compound | 89-51-0 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 邻羧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Page loading... [guidechem.com]

Homophthalic Acid and Its Derivatives: A Technical Guide for Drug Development